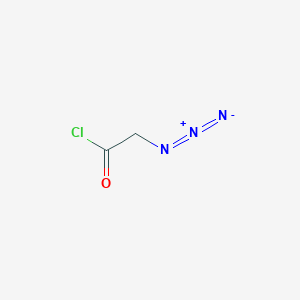

2-azidoacetyl Chloride

CAS No.: 30426-58-5

Cat. No.: VC4096729

Molecular Formula: C2H2ClN3O

Molecular Weight: 119.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30426-58-5 |

|---|---|

| Molecular Formula | C2H2ClN3O |

| Molecular Weight | 119.51 g/mol |

| IUPAC Name | 2-azidoacetyl chloride |

| Standard InChI | InChI=1S/C2H2ClN3O/c3-2(7)1-5-6-4/h1H2 |

| Standard InChI Key | SUHXTVABLHHRST-UHFFFAOYSA-N |

| SMILES | C(C(=O)Cl)N=[N+]=[N-] |

| Canonical SMILES | C(C(=O)Cl)N=[N+]=[N-] |

Introduction

Chemical and Structural Properties

Molecular Characteristics

2-Azidoacetyl chloride is a low-molecular-weight compound with the systematic IUPAC name 2-azidoacetyl chloride. Its structure features an acetyl backbone substituted with an azido group at the α-position and a reactive acyl chloride group. Key physicochemical properties include:

The compound’s reactivity stems from the electron-withdrawing acyl chloride group, which enhances the electrophilicity of the carbonyl carbon, and the azido group, which participates in cycloaddition reactions .

Spectral Data

-

NMR: The H NMR spectrum exhibits a singlet at δ 4.2 ppm for the methylene group adjacent to the azido moiety, while the carbonyl carbon resonates at δ 170 ppm in C NMR .

-

IR: Strong absorption bands at 2100 cm (N₃ stretch) and 1800 cm (C=O stretch) confirm the functional groups.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves the reaction of 2-azidoacetic acid with oxalyl chloride under anhydrous conditions:

Key steps include:

-

Preparation of 2-azidoacetic acid: Achieved via nucleophilic substitution of chloroacetic acid with sodium azide .

-

Acyl chloride formation: Treatment with oxalyl chloride in dichloromethane at 0–5°C, followed by distillation under reduced pressure .

Industrial Optimization

Large-scale production requires strict temperature control (-10°C) and catalytic amounts of dimethylformamide (DMF) to accelerate the reaction. Continuous flow reactors are employed to mitigate risks associated with azide intermediates, which are thermally unstable.

Reactivity and Chemical Applications

Click Chemistry

The azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles:

This reaction is pivotal in drug discovery for conjugating bioactive molecules .

Functional Group Transformations

-

Reduction: Hydrogenation over palladium yields 2-aminoacetyl chloride, a precursor to β-lactam antibiotics .

-

Hydrolysis: Reacts with water to form 2-azidoacetic acid, useful in polymer synthesis.

Biological Activity and Mechanisms

Quorum Sensing Inhibition

2-Azidoacetyl chloride derivatives disrupt the TraR receptor in Agrobacterium tumefaciens by forming hydrogen bonds with key residues (e.g., Tyr61), thereby inhibiting biofilm formation .

Industrial and Research Applications

Pharmaceutical Synthesis

-

β-Lactam Antibiotics: Serves as a precursor to azetidinones via Staudinger reactions .

-

Anticancer Agents: Triazole-linked derivatives exhibit cytotoxicity against H1299 lung cancer cells .

Material Science

-

Polymer Modification: Incorporates azido groups into polyethylene glycol (PEG) for hydrogel formation.

Comparison with Structural Analogs

| Compound | Functional Groups | Reactivity Profile |

|---|---|---|

| 2-Azidoacetic Acid | -COOH, -N₃ | Less reactive; used in esterification |

| Azidoacetyl Bromide | -COBr, -N₃ | Higher electrophilicity |

| Chloroacetic Acid | -COOH, -Cl | Precursor in synthesis |

The acyl chloride group in 2-azidoacetyl chloride confers superior reactivity in nucleophilic substitutions compared to carboxylic acid derivatives .

Recent Research Advancements

Antimicrobial Studies

Derivatives synthesized via CuAAC show MIC values of 4–8 µg/mL against Staphylococcus aureus, outperforming vancomycin in biofilm inhibition .

Green Chemistry

Efforts to replace oxalyl chloride with biobased reagents (e.g., thionyl chloride from waste PVC) aim to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume